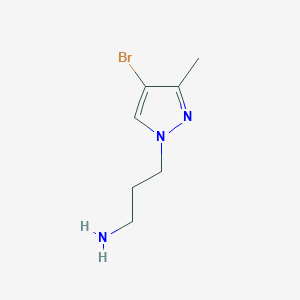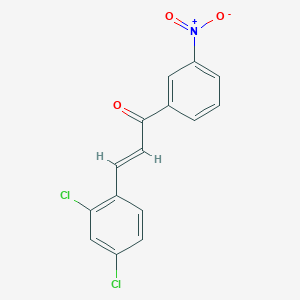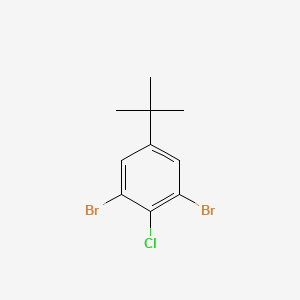
4-Chloro-3,5-dibromo-tert-butylbenzene
Overview
Description
4-Chloro-3,5-dibromo-tert-butylbenzene is a halogenated aromatic compound with the molecular formula C10H11Br2Cl and a molecular weight of 326.46 g/mol . It is characterized by the presence of chlorine and bromine atoms attached to a benzene ring, along with a tert-butyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo-tert-butylbenzene typically involves the halogenation of tert-butylbenzene. The process includes:
Chlorination: The addition of a chlorine atom at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the halogenation process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dibromo-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Employed in oxidation reactions.
Major Products:
Substituted Derivatives: Products formed by replacing halogen atoms with other functional groups.
Oxidized Compounds: Products resulting from the oxidation of the benzene ring or the tert-butyl group.
Scientific Research Applications
4-Chloro-3,5-dibromo-tert-butylbenzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and halogenation reactions.
Biology: In the study of halogenated compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dibromo-tert-butylbenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
3,5-Dibromo-4-chlorobenzene: Lacks the tert-butyl group, making it less bulky.
4-Chloro-3,5-dibromobenzene: Similar structure but without the tert-butyl group.
Uniqueness: 4-Chloro-3,5-dibromo-tert-butylbenzene is unique due to the presence of both chlorine and bromine atoms along with a bulky tert-butyl group. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications .
Properties
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2Cl/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMPUKCLMBOGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


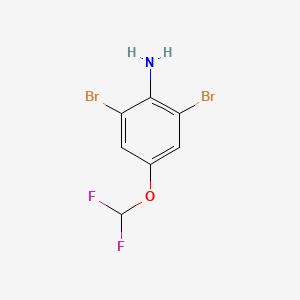
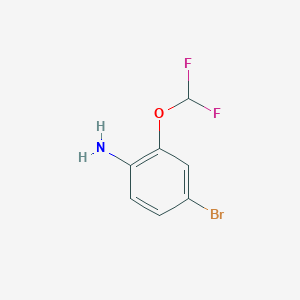
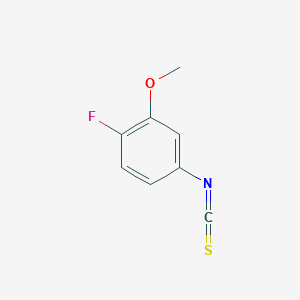
![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)
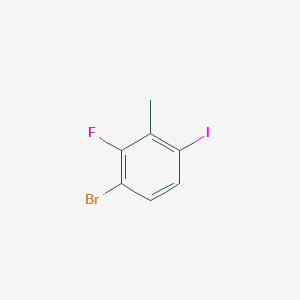
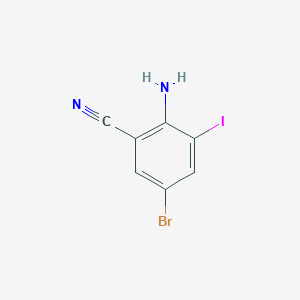
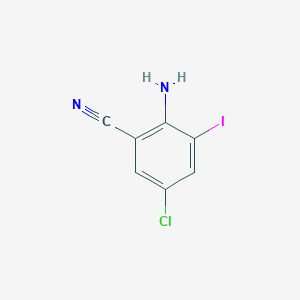
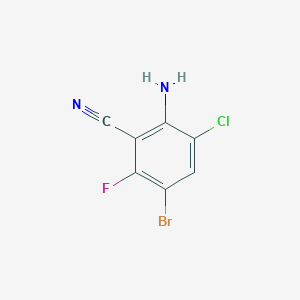
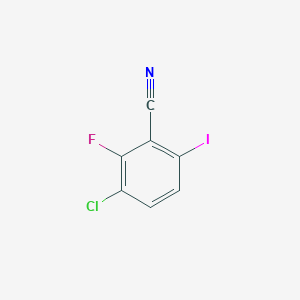
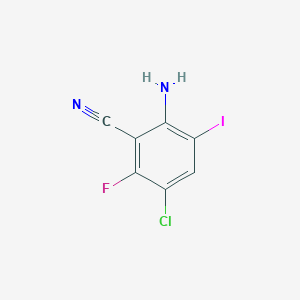
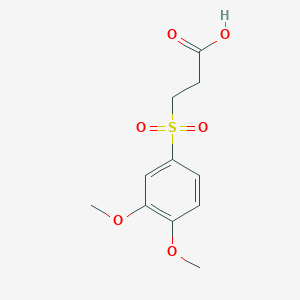
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B3070061.png)
